molecular formula C28H32N2O2 B5052389 2,6-Ditert-butyl-4-[2-(2-methoxyphenyl)benzimidazol-1-yl]phenol

2,6-Ditert-butyl-4-[2-(2-methoxyphenyl)benzimidazol-1-yl]phenol

Cat. No.: B5052389
M. Wt: 428.6 g/mol
InChI Key: BKWZAZNQBQTIDA-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-[2-(2-methoxyphenyl)benzimidazol-1-yl]phenol: is a complex organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a benzimidazole moiety attached to a phenolic ring, which is further substituted with tert-butyl groups and a methoxyphenyl group. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[2-(2-methoxyphenyl)benzimidazol-1-yl]phenol involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core is typically synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with a methoxyphenyl halide in the presence of a base.

    Introduction of Tert-butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation, where the phenolic ring undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the benzimidazole core and methoxyphenyl intermediates.

    Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent production.

    Purification and Crystallization: The final product is purified through recrystallization and other separation techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The benzimidazole moiety can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

2,6-Ditert-butyl-4-[2-(2-methoxyphenyl)benzimidazol-1-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Investigated for its potential as an antioxidant in biological systems to protect cells from oxidative stress.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress.

    Industry: Used as a stabilizer in the production of plastics and other materials to enhance their durability.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The benzimidazole moiety may also interact with various molecular targets, enhancing the compound’s overall antioxidant capacity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Ditert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.

    2,6-Ditert-butyl-4-methoxyphenol: Another phenolic antioxidant with similar uses.

    2,6-Ditert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricants.

Uniqueness

2,6-Ditert-butyl-4-[2-(2-methoxyphenyl)benzimidazol-1-yl]phenol is unique due to the presence of the benzimidazole moiety, which enhances its antioxidant properties and broadens its range of applications compared to other similar compounds [3][3].

Properties

IUPAC Name

2,6-ditert-butyl-4-[2-(2-methoxyphenyl)benzimidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-27(2,3)20-16-18(17-21(25(20)31)28(4,5)6)30-23-14-10-9-13-22(23)29-26(30)19-12-8-11-15-24(19)32-7/h8-17,31H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWZAZNQBQTIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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